Sodium trichloroacetate

Catalog No.
S655361
CAS No.
650-51-1
M.F
C2HCl3NaO2
M. Wt
186.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trichloroacetate

CAS Number

650-51-1

Product Name

Sodium trichloroacetate

IUPAC Name

sodium;2,2,2-trichloroacetate

Molecular Formula

C2HCl3NaO2

Molecular Weight

186.37 g/mol

InChI

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

AHFKXSVSQLNSSC-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+]

Solubility

In water = 1.2 kg/l at 25 °C
Soluble in ethanol
In methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °C)
Solubility in water, g/100ml at 25 °C: 120 (very good)

Synonyms

Acid, Trichloroacetic, Acide trichloracetique, Rubidium Trichloroacetate, Sodium Trichloroacetate, trichloracetique, Acide, Trichloroacetate, Rubidium, Trichloroacetate, Sodium, Trichloroacetic Acid

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O.[Na]
  • Protein precipitation

    In biochemistry, NaTCA is a common protein precipitant. It works by disrupting the interactions that hold proteins in their folded state, causing them to clump together and precipitate out of solution. This is a useful technique for isolating and purifying proteins for further study PubChem.

  • Study of biological processes

    Researchers use NaTCA to study various biological processes. For instance, it can be used to inhibit the Krebs cycle, a series of reactions essential for cellular energy production. This allows scientists to investigate the role of the Krebs cycle in different cellular functions National Center for Biotechnology Information: .

  • Material science research

    Some studies explore the potential of NaTCA as a polymerization catalyst for vinyl compounds. This means it may play a role in the process of forming long chain molecules used in various materials Sigma-Aldrich: .

  • Textile dyeing

    Research has investigated NaTCA as a dyeing auxiliary to improve the absorption of dyes onto fabrics made of polyester and cellulose PubChem.

Sodium trichloroacetate is a chemical compound with the formula CCl₃CO₂Na. It appears as a hygroscopic white to yellow powder and is known for its high sensitivity in biochemical applications, particularly in transcript mapping. Historically, it was utilized as an herbicide from the 1950s until regulatory bodies phased it out in the late 1980s and early 1990s due to environmental and health concerns. The compound is derived from trichloroacetic acid, which is a stronger acid compared to its sodium salt .

While not used as a herbicide anymore, NaTCA's mechanism of action in plants involved disrupting cellular metabolism and protein synthesis. In scientific research, the mechanism of action depends on the specific application. For instance, in protein precipitation, NaTCA's acidic nature disrupts the electrostatic interactions that maintain protein structure, causing them to aggregate and precipitate out of solution [].

NaTCA is a corrosive and irritant compound.

  • Skin and eye contact: Can cause severe irritation and burns [].
  • Inhalation: May irritate the respiratory system [].
  • Ingestion: Toxic if swallowed [].

Proper handling procedures, including personal protective equipment (PPE) like gloves, goggles, and respirators, are crucial when working with NaTCA. Due to its environmental concerns, disposal should follow regulations set by local authorities [].

Due to its structure. Key reactions include:

  • Basicity: Sodium trichloroacetate is a weaker base than sodium acetate because of the electron-withdrawing properties of the trichloromethyl group. It can be protonated by strong acids:
    CCl3CO2+H2SO4CCl3CO2H+HSO4\text{CCl}_3\text{CO}_2^-+\text{H}_2\text{SO}_4\rightarrow \text{CCl}_3\text{CO}_2\text{H}+\text{HSO}_4^-
  • Decarboxylation: This reaction produces the trichloromethyl anion, which can act as a strong nucleophile, allowing it to attack various carbonyl compounds such as aldehydes and ketones:
    CCl3CO2NaCCl3+CO2+Na+\text{CCl}_3\text{CO}_2\text{Na}\rightarrow \text{CCl}_3^-+\text{CO}_2+\text{Na}^+

These reactions highlight the compound's utility in organic synthesis and its role as a precursor for further chemical transformations .

The primary method for synthesizing sodium trichloroacetate involves neutralizing trichloroacetic acid with sodium hydroxide or sodium carbonate:

CCl3CO2H+NaOHCCl3CO2Na+H2O\text{CCl}_3\text{CO}_2\text{H}+\text{NaOH}\rightarrow \text{CCl}_3\text{CO}_2\text{Na}+\text{H}_2\text{O}

This reaction efficiently produces sodium trichloroacetate while generating water as a byproduct. Other methods may involve various organic solvents and conditions tailored to specific applications .

Sodium trichloroacetate has several applications, including:

  • Biochemical Research: Used for increasing sensitivity in transcript mapping and precipitating macromolecules.
  • Organic Synthesis: Acts as a reagent for introducing the trichloromethyl group into other molecules.
  • Historical Herbicide: Previously employed as an herbicide before regulatory withdrawal due to safety concerns.

Its diverse applications underscore its significance in both research and industrial contexts .

Studies on sodium trichloroacetate's interactions have revealed its ability to react with various organic compounds. For instance, it can facilitate decarboxylative reactions with aldehydes and malonic acid under specific conditions, demonstrating its versatility in organic synthesis . Additionally, its interactions with organosilicon hydrides have been explored, indicating potential pathways for new compound formation .

Sodium trichloroacetate shares similarities with other halogenated acetic acid derivatives. Below is a comparison with notable compounds:

CompoundFormulaKey Features
Sodium acetateC₂H₃NaO₂Weaker acidity; commonly used as a buffer
Trichloroacetic acidCCl₃COOHStronger acid; used in protein precipitation
Sodium dichloroacetateC₂Cl₂NaO₂Less toxic; used in herbicides
Sodium trifluoroacetateC₂F₃NaO₂Stronger acidity; used in specialized organic reactions

Sodium trichloroacetate's unique properties stem from its specific halogenation pattern, which influences its reactivity and biological activity compared to these similar compounds .

Physical Description

HYGROSCOPIC WHITE-TO-YELLOW POWDER.

Color/Form

Yellow powder
Colorless salt

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.893982 g/mol

Monoisotopic Mass

184.893982 g/mol

Heavy Atom Count

8

Density

Relative density (water = 1): 0.9

LogP

0.002

Melting Point

Decomposes at 165-200 °C

UNII

2N76A3BRJ0

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.1 mPa at 70 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

650-51-1

Wikipedia

Sodium trichloroacetate

Methods of Manufacturing

Sodium trichloroacetate is produced industrially by neutralizing trichloroacetic acid with sodium hydroxide solution or sodium carbonate.

General Manufacturing Information

Acetic acid, 2,2,2-trichloro-, sodium salt (1:1): ACTIVE
For use as a crop protection agent, a minimum content of 95% sodium trichloroacetate is required.

Analytic Laboratory Methods

AOAC Method 962.08. Sodium Trichloroacetate in Pesticide Formulations by Titrimetric Method.

Interactions

... The effects of treatment of pregnant Long-Evans rats with combined aqueous solutions of dichloroacetic acid (DCA) at 0, 140, 1,400 and 1,900 mg/kg/day and trichloroacetic acid (TCA) at 0, 50, 500, 800 mg/kg/day. The study /utilized/ a segment II protocol with intubation on gestation days 6-15 (plug = 0). ... All fetuses were fixed in Bouin's soln for Wilson's sectioning. A factorial design was used with 15-30 rats randomized to each of sixteen dose combinations. Twenty-two of 280 dams died. ... There was evidence of a synergistic interaction for the percent change in dam body weight from gestation day 6-9 and an antagonistic interaction for the spleen and average kidney weight, the proportion of resorbtions, heart and total visceral malformations, and affected fetuses. The results from the nested analysis of variance indicated that a significant interaction exists between TCA and DCA for individual pup weights and crown to rump lengths. ...

Dates

Modify: 2023-08-15

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